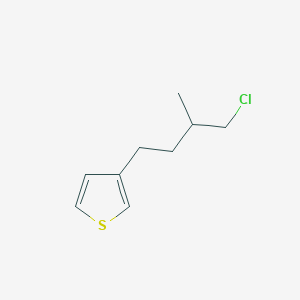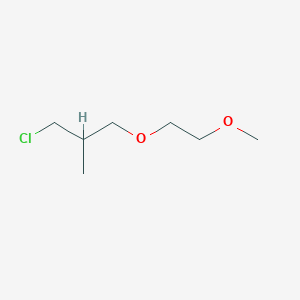
1-Chloro-3-(2-methoxyethoxy)-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(2-methoxyethoxy)-2-methylpropane is an organic compound with the molecular formula C8H17ClO3 It is a chlorinated ether, characterized by the presence of a chlorine atom, a methoxyethoxy group, and a methyl group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(2-methoxyethoxy)-2-methylpropane typically involves the reaction of 3-chloro-2-methylpropene with 2-methoxyethanol in the presence of a strong acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of 2-methoxyethanol reacts with the double bond of 3-chloro-2-methylpropene, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3-(2-methoxyethoxy)-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield alkanes or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed:
Substitution: 3-(2-methoxyethoxy)-2-methylpropanol.
Oxidation: 3-(2-methoxyethoxy)-2-methylpropanal or 3-(2-methoxyethoxy)-2-methylpropanoic acid.
Reduction: 3-(2-methoxyethoxy)-2-methylpropane.
Aplicaciones Científicas De Investigación
1-Chloro-3-(2-methoxyethoxy)-2-methylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(2-methoxyethoxy)-2-methylpropane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The methoxyethoxy group and chlorine atom play crucial roles in determining the compound’s reactivity and binding affinity to its targets.
Comparación Con Compuestos Similares
1-Chloro-3-(2-methoxyethoxy)propane: Lacks the methyl group, resulting in different chemical properties and reactivity.
1-Chloro-2-methylpropane: Lacks the methoxyethoxy group, leading to a simpler structure and different applications.
3-Chloro-2-methylpropene: An unsaturated analog with different reactivity due to the presence of a double bond.
Uniqueness: 1-Chloro-3-(2-methoxyethoxy)-2-methylpropane is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity
Propiedades
Fórmula molecular |
C7H15ClO2 |
|---|---|
Peso molecular |
166.64 g/mol |
Nombre IUPAC |
1-chloro-3-(2-methoxyethoxy)-2-methylpropane |
InChI |
InChI=1S/C7H15ClO2/c1-7(5-8)6-10-4-3-9-2/h7H,3-6H2,1-2H3 |
Clave InChI |
VKDQSDOZPKPWPE-UHFFFAOYSA-N |
SMILES canónico |
CC(COCCOC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


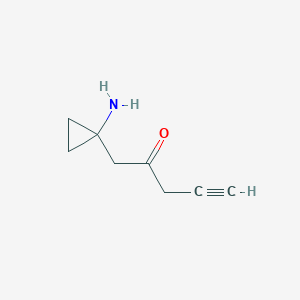
![[1-(Aminomethyl)cyclooctyl]methanol](/img/structure/B13180214.png)

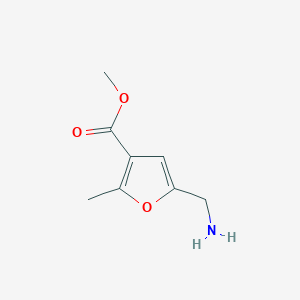
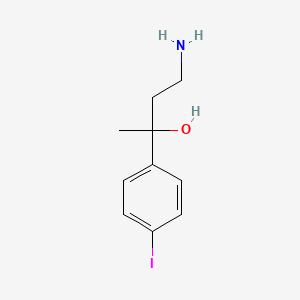
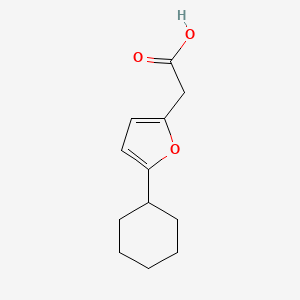

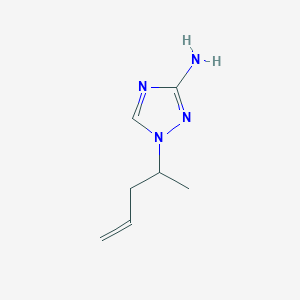
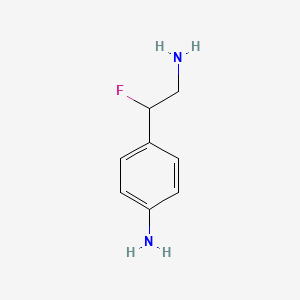

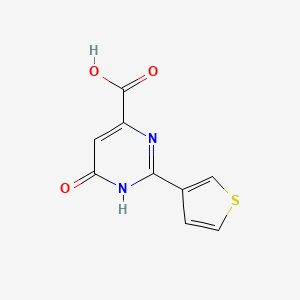

![Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13180272.png)
